Methyl 4-fluoro-2-methoxybenzoate
Description
Contextualization within Fluorinated Benzoates and Aromatic Esters
Methyl 4-fluoro-2-methoxybenzoate (B8386723) belongs to the classes of aromatic esters and fluorinated benzoates. Aromatic esters are a significant class of organic compounds, widely recognized as crucial intermediates in the production of pharmaceuticals, agrochemicals, and polymers. thermofisher.com The reactivity of the ester group, combined with the stability of the aromatic ring, makes them valuable synthons in organic synthesis.
The introduction of a fluorine atom onto the benzoate (B1203000) ring, as seen in Methyl 4-fluoro-2-methoxybenzoate, imparts unique properties to the molecule. Fluorine is the most electronegative element, and its incorporation can significantly alter a molecule's physical, chemical, and biological properties, including metabolic stability and binding affinity to biological targets. This has made fluorinated compounds, including fluorinated benzoates, increasingly important in medicinal chemistry for the development of new drugs. google.comgoogle.com The methoxy (B1213986) group at the ortho position further influences the electronic environment of the aromatic ring, directing subsequent chemical reactions to specific positions.
Significance as a Synthetic Intermediate and Chemical Building Block in Advanced Organic Synthesis
The true value of this compound lies in its role as a versatile building block for constructing more complex molecules. Its substituted benzene (B151609) ring offers multiple reactive sites that can be selectively targeted to build intricate molecular architectures. The ester group can be hydrolyzed to a carboxylic acid, converted to an amide, or reduced to an alcohol, while the aromatic ring can undergo further substitution reactions.
A notable example of its application is in the synthesis of Macrophage Migration Inhibitory Factor (MIF) inhibitors. In a patented synthetic route, this compound is reacted with 2,6-dimethylmorpholine (B58159) in the presence of potassium carbonate in DMSO at elevated temperatures. This reaction demonstrates the lability of the fluorine atom to nucleophilic aromatic substitution, a key transformation enabled by the activating effect of the ester and methoxy groups.
Another significant application is in the preparation of Hepatitis B core protein modulators. A patent describes the nitration of this compound using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction highlights how the existing substituents direct the incoming nitro group to a specific position on the aromatic ring, a crucial step in the multi-step synthesis of the final therapeutic agent.
Overview of Key Research Domains and Emerging Applications
The primary research domain for this compound is medicinal chemistry, where it serves as a key starting material for the synthesis of a variety of biologically active compounds. thermofisher.com Its use in the development of kinase inhibitors is a prominent area of investigation. thermofisher.com Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
The application of this compound in creating inhibitors for MIF and Hepatitis B core protein underscores its importance in developing treatments for inflammatory diseases and viral infections. As research into targeted therapies continues to expand, the demand for versatile and strategically functionalized building blocks like this compound is expected to grow. Beyond pharmaceuticals, the unique electronic properties conferred by the fluoro and methoxy substituents suggest potential applications in the field of materials science, although this area remains less explored.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-fluoro-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUAEPNTXDJBRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437147 | |
| Record name | 4-Fluoro-2-methoxybenzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204707-42-6 | |
| Record name | Benzoic acid, 4-fluoro-2-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204707-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-methoxybenzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-fluoro-2-methoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for Methyl 4 Fluoro 2 Methoxybenzoate
Precursor-Based Synthetic Routes
A common precursor for the synthesis of Methyl 4-fluoro-2-methoxybenzoate (B8386723) is 4-fluoro-2-methoxybenzoic acid. This substituted benzoic acid can be prepared through various methods, including the hydrolysis of a corresponding nitrile. For instance, 4-fluoro-2-methylbenzonitrile (B118529) can be hydrolyzed using a strong base like potassium hydroxide (B78521) in water under reflux conditions to yield 4-fluoro-2-methylbenzoic acid. guidechem.com While this example leads to a methyl-substituted benzoic acid, similar principles can be applied to synthesize the desired methoxy-substituted precursor.
Another approach involves the use of organometallic reagents. For example, 2-bromo-5-fluorotoluene (B1266450) can be treated with n-butyllithium followed by quenching with dry ice (solid carbon dioxide) to introduce the carboxylic acid group, yielding 4-fluoro-2-methylbenzoic acid. guidechem.com This method offers a versatile route to various substituted benzoic acids.
A Friedel-Crafts acylation reaction provides an alternative pathway. Using m-fluorotoluene and trichloroacetyl chloride with a Lewis acid catalyst like anhydrous aluminum trichloride, followed by hydrolysis, can produce a mixture of isomers including 4-fluoro-2-methylbenzoic acid. google.com
The following table summarizes the synthesis of a related substituted benzoic acid, 4-fluoro-2-methylbenzoic acid, which illustrates common synthetic strategies that can be adapted for 4-fluoro-2-methoxybenzoic acid.
| Starting Material | Reagents | Product | Yield | Reference |
| 4-fluoro-2-methylbenzonitrile | 1. KOH, H₂O, reflux; 2. conc. HCl | 4-Fluoro-2-methylbenzoic acid | 92% | guidechem.com |
| 2-bromo-5-fluorotoluene | 1. n-BuLi, diethyl ether, -78°C to 0°C; 2. CO₂ (dry ice); 3. HCl | 4-Fluoro-2-methylbenzoic acid | - | guidechem.com |
| m-fluorotoluene | 1. Trichloroacetyl chloride, AlCl₃; 2. Alkaline hydrolysis, acidification | 4-Fluoro-2-methylbenzoic acid | - | google.com |
This table is based on the synthesis of 4-fluoro-2-methylbenzoic acid, a structurally similar compound.
Once the precursor, 4-fluoro-2-methoxybenzoic acid, is obtained, the next step is esterification to form the methyl ester. Fischer esterification is a widely employed method for this transformation. This reaction typically involves heating the carboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. globalscientificjournal.comgoogle.comyoutube.com
For example, the esterification of 4-fluoro-3-nitro-benzoic acid is achieved by dissolving it in methanol and adding concentrated sulfuric acid, followed by refluxing the mixture. A similar procedure can be applied to 4-fluoro-2-methoxybenzoic acid. Another common reagent for esterification is thionyl chloride in methanol. This method is effective for converting various substituted benzoic acids, such as 4-fluoro-3-hydroxy-benzoic acid and 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid, into their corresponding methyl esters.
The table below outlines common esterification protocols for structurally related benzoic acids.
| Carboxylic Acid Precursor | Reagents | Product | Reference |
| 4-Fluoro-3-nitro-benzoic acid | Methanol, concentrated H₂SO₄, reflux | Methyl 4-fluoro-3-nitrobenzoate | |
| 4-Fluoro-3-hydroxy-benzoic acid | Methanol, Thionyl Chloride, 70°C | Methyl 4-fluoro-3-hydroxybenzoate | |
| Benzoic acid | Methanol, p-toluenesulfonic acid, 95-105°C | Methyl benzoate (B1203000) | google.com |
| 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid | Methanol, thionyl chloride, 70°C | Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate |
The introduction of the fluoro and methoxy (B1213986) groups onto the benzene (B151609) ring can be achieved through various halogenation and methoxylation strategies. Electrophilic fluorination and nucleophilic aromatic substitution are common methods for introducing a fluorine atom. For the methoxy group, a nucleophilic substitution of a suitable leaving group (e.g., a halogen) by a methoxide (B1231860) source is a standard approach.
For instance, the synthesis of related compounds often involves starting with a pre-functionalized benzene ring. The synthesis of 4-fluoro-2-methoxyphenol, a potential precursor, can be a key step. sigmaaldrich.com This compound could then undergo further reactions to introduce the methyl ester group.
More complex synthetic strategies, such as convergent and divergent syntheses, can also be employed to prepare Methyl 4-fluoro-2-methoxybenzoate. In a convergent synthesis, different fragments of the molecule are prepared separately and then combined in the final steps. A divergent approach starts from a common intermediate that is then elaborated into a variety of related structures.
For example, a modular and divergent synthesis has been described for 2,N3-disubstituted 4-quinazolinones, which demonstrates the power of these strategies in creating molecular diversity from a common scaffold. rsc.org While not directly applied to this compound, these principles can guide the design of efficient multi-step syntheses.
Catalytic Synthesis Approaches
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for bond formation. Transition metal-catalyzed reactions are particularly important in the synthesis of aromatic compounds like this compound.
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of substituted benzoates, palladium-catalyzed carbonylation reactions are of particular interest. For example, iodobenzene (B50100) can be converted to methyl benzoate in the presence of a palladium catalyst, carbon monoxide, and methanol. researchgate.net This methodology can be extended to substituted aryl halides to introduce the methyl ester group.
The table below provides an example of a transition metal-catalyzed reaction for the synthesis of a benzoate.
| Substrate | Catalyst | Reagents | Product | Reference |
| Iodobenzene | [PdCl₂(Xantphos)] | CO, Methanol | Methyl benzoate | researchgate.net |
Organocatalytic Transformations
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis, often providing alternatives to traditional metal-based catalysts. While direct organocatalytic routes for the primary synthesis of this compound are not extensively documented, the principles of organocatalysis are relevant for transformations of related functional groups. For instance, the development of novel retinoid-X-receptor modulators has utilized precursors like 2-fluoro-4-methoxybenzoic acid, whose synthesis and subsequent transformations could potentially incorporate organocatalytic steps. The field continues to expand, with potential future applications in asymmetric functionalization of the aromatic ring or in the synthesis of chiral derivatives starting from this scaffold.
Chemo- and Regioselective Synthesis Strategies
Achieving the correct substitution pattern on the aromatic ring is a central challenge in the synthesis of this compound. The directing effects of the existing substituents must be carefully managed to ensure the desired regiochemistry.
One common challenge is controlling the outcome of electrophilic aromatic substitution reactions like Friedel-Crafts acylation. For example, in the synthesis of a related compound, 4-fluoro-2-methylbenzoic acid, the Friedel-Crafts acylation of m-fluorotoluene results in a mixture of ortho- and para-isomers, which then requires separation by recrystallization. google.com This highlights the difficulty in achieving high regioselectivity.
To overcome these challenges, directed ortho-metalation (DoM) presents a powerful strategy. This approach uses a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a stabilized carbanion. This intermediate can then react with an electrophile to install a substituent with high regiocontrol. A hypothetical chemo- and regioselective synthesis of this compound could start from 1-fluoro-3-methoxybenzene. The methoxy group could act as a directing group for ortho-lithiation, followed by carboxylation with carbon dioxide and subsequent esterification to yield the target molecule. This method bypasses the formation of unwanted isomers often seen in electrophilic substitution pathways. uvm.edu
Green Chemistry Principles in Synthesis of Fluorinated Aromatic Compounds
The synthesis of fluorinated aromatic compounds is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by designing safer and more efficient chemical processes. mdpi.com Key areas of focus include the use of sustainable solvents, minimizing waste, and maximizing atom economy.
Development of Sustainable Reagents and Solvents
A significant contributor to waste in chemical processes is the use of volatile and often hazardous organic solvents. manufacturingchemist.com Consequently, a major goal in green chemistry is their replacement with more environmentally benign alternatives. Water is considered the ultimate green solvent, and efforts are ongoing to adapt organic reactions to aqueous media. manufacturingchemist.com
In the context of fluorinated compounds, specialized fluorinated solvents themselves can offer green advantages. acs.org Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) are highly polar protic solvents but are poorly nucleophilic, which can prevent unwanted side reactions. acs.org Their unique properties can be crucial for reaction success where conventional solvents fail. acs.org The American Chemical Society (ACS) Green Chemistry Institute has developed solvent selection tools to help chemists choose greener alternatives from hundreds of available options. youtube.com
| Solvent | Key Properties | Green Chemistry Advantage |
|---|---|---|
| Water (H₂O) | Non-toxic, non-flammable, readily available. | Considered the ultimate "green" solvent, reducing reliance on volatile organic compounds (VOCs). manufacturingchemist.com |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Highly polar, protic, low nucleophilicity, pKa = 9.3. | Can act as a non-innocent reaction medium, enabling transformations that do not proceed in other solvents. acs.org |
| 2,2,2-Trifluoroethanol (TFE) | Polar, protic, less acidic than HFIP. | Serves as a sustainable alternative to traditional organic solvents and can be crucial for specific reaction outcomes. acs.org |
| Acetonitrile | Polar aprotic solvent. | Reported as a "greener" solvent than dichloromethane (B109758) or benzene for certain oxidative coupling reactions, providing a good balance between conversion and selectivity. scielo.br |
Atom Economy and Waste Minimization in Synthetic Pathways
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. Traditional multi-step syntheses often suffer from low atom economy, generating significant waste.
Optimization of Reaction Conditions for Yield and Purity
Maximizing the yield and purity of this compound requires careful optimization of all reaction parameters. A common final step in its synthesis is the esterification of the corresponding carboxylic acid, 4-fluoro-2-methoxybenzoic acid.
This transformation is typically achieved by reacting the acid with methanol in the presence of a catalyst, such as thionyl chloride or sulfuric acid. scielo.br Key variables that must be optimized include temperature, reaction time, and the choice and amount of catalyst. For instance, procedures often involve an initial cooling step (e.g., to 0°C) during the addition of a reactive reagent like thionyl chloride, followed by heating (e.g., to 70°C) to drive the reaction to completion. Reaction times can vary significantly, from one hour to over fifteen hours, depending on the substrate and conditions.
Understanding the interplay of these factors is crucial. Extended reaction times or excessive temperatures can lead to the formation of undesired by-products, reducing both yield and selectivity. scielo.br After the reaction, a standard workup procedure involves quenching the reaction, extracting the product into an organic solvent, washing with aqueous solutions to remove impurities, and finally, purification, typically via silica (B1680970) gel column chromatography or recrystallization. prepchem.com Each of these steps must be optimized to ensure the final product meets the required purity standards with minimal loss of material. dergipark.org.tr
| Starting Material | Reagents | Solvent | Temperature | Time | Outcome/Purification |
|---|---|---|---|---|---|
| 5-Bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid | Thionyl chloride | Methanol | Ice-cooling, then 70°C | 15 hours | Purified by silica gel column chromatography. |
| 4-Fluoro-3-hydroxy-benzoic acid | Thionyl chloride | Methanol | 0°C, then 70°C | 60 minutes | Workup with EtOAc and washing with NaHCO₃ solution. |
| Ferulic acid | Sulfuric acid | Methanol | Reflux (85°C) | 4 hours | Optimized time from 20h to 4h to reduce side products. scielo.br |
| 4-Fluoro-2-methoxy-1-nitrobenzene | Raney Ni, H₂ | Methanol | 25-30°C | 8-10 hours | Filtered through celite; solvent distilled under vacuum. google.com |
Reaction Mechanisms and Chemical Transformations of Methyl 4 Fluoro 2 Methoxybenzoate
Nucleophilic Aromatic Substitution Reactions (SNAr) Involving Fluorine
The presence of an electron-withdrawing ester group and a methoxy (B1213986) group on the aromatic ring influences the susceptibility of the fluorine atom to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the carbon atom bearing the fluorine, leading to its displacement.
Scope and Limitations of Fluorine Displacement
The displacement of the fluorine atom in methyl 4-fluoro-2-methoxybenzoate (B8386723) and related fluoroaromatic compounds is a well-established transformation. The success of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions. Generally, strong nucleophiles are required to effect the substitution.
The position of the electron-withdrawing groups relative to the fluorine atom is a critical factor. In nucleophilic aromatic substitution reactions, electron-withdrawing groups at the ortho and para positions to the leaving group stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance. libretexts.orglibretexts.orgmasterorganicchemistry.com This stabilization lowers the activation energy of the reaction, thus accelerating the substitution process. masterorganicchemistry.com For methyl 4-fluoro-2-methoxybenzoate, the ester group is meta to the fluorine, which provides less stabilization compared to a para or ortho positioning. However, the methoxy group at the ortho position can influence the electron density of the ring.
Studies on similar systems, such as 4-fluorobenzaldehyde, have shown that displacement of fluorine by nucleophiles like 4-methoxyphenol (B1676288) can be achieved in the presence of a base like potassium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO). walisongo.ac.id The reaction proceeds via a nucleophilic attack of the phenoxide on the carbon bearing the fluorine. In a broader context, the reactivity of fluorinated benzaldehydes in condensation reactions has been shown to be influenced by the number of fluorine substituents, with increased fluorination leading to a higher rate of SNAr. ebyu.edu.tr It has been observed that substitution of a fluorine atom with a methoxy group is more likely to occur when there is more than one fluorine atom present on the aromatic ring, particularly at the para position. ebyu.edu.tr
Mechanistic Investigations of SNAr Processes
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway. libretexts.orglibretexts.org
Addition of the Nucleophile: The nucleophile attacks the carbon atom attached to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgyoutube.com The negative charge is delocalized over the aromatic ring and is particularly stabilized by electron-withdrawing substituents at the ortho and para positions. libretexts.orglibretexts.orgyoutube.com
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the fluoride (B91410) ion, which is a good leaving group in this context, yielding the substitution product. masterorganicchemistry.com
The rate of the reaction is typically dependent on the concentration of both the aryl halide and the nucleophile, indicating a second-order process. libretexts.org The first step, the formation of the Meisenheimer complex, is usually the rate-determining step. The stability of this intermediate is paramount; the more stable the intermediate, the faster the reaction. masterorganicchemistry.com
Modifications of the Methoxy Group
The methoxy group in this compound can undergo several transformations, primarily demethylation and other ether cleavage reactions.
Demethylation Reactions
Demethylation, the removal of the methyl group from the methoxy ether, is a common transformation in organic synthesis. This is often achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide (BBr₃). For instance, in a related system, the deprotection of a methoxy group on a naphthoic acid derivative was accomplished with BBr₃ to yield a lactone. researchgate.net This type of reaction converts the methoxy group into a hydroxyl group, which can then be used for further functionalization.
Ester Group Transformations
The methyl ester group in this compound is susceptible to a variety of transformations, including hydrolysis, transesterification, and reduction.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-fluoro-2-methoxybenzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification.
Transesterification: The methyl ester can be converted to other esters by reacting it with a different alcohol in the presence of an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding primary alcohol, (4-fluoro-2-methoxyphenyl)methanol. This reduction is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Amidation: The ester can be converted to an amide by reaction with an amine. This reaction often requires heating or the use of a catalyst.
Hydrolysis Pathways (Acidic and Basic)
The hydrolysis of this compound involves the cleavage of the ester linkage to yield 4-fluoro-2-methoxybenzoic acid and methanol (B129727). This transformation can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanism.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and the elimination of a methanol molecule to yield the carboxylic acid and regenerate the acid catalyst.
The mechanism proceeds as follows:
Protonation of the carbonyl oxygen.
Nucleophilic attack by water on the carbonyl carbon.
Proton transfer from the attacking water molecule to the methoxy group.
Elimination of methanol to form the protonated carboxylic acid.
Deprotonation to yield 4-fluoro-2-methoxybenzoic acid.
Basic-Catalyzed Hydrolysis (Saponification):
In the presence of a base, such as sodium hydroxide, the hydrolysis of this compound occurs via a nucleophilic acyl substitution mechanism. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the methoxide (B1231860) ion acting as the leaving group. A final acid-base reaction between the methoxide ion and the newly formed carboxylic acid drives the reaction to completion, forming the carboxylate salt. An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.
The mechanism proceeds as follows:
Nucleophilic attack of the hydroxide ion on the carbonyl carbon.
Formation of a tetrahedral intermediate.
Elimination of the methoxide ion.
Deprotonation of the carboxylic acid by the methoxide ion to form the carboxylate salt and methanol.
Protonation of the carboxylate salt in a subsequent acidic workup step to yield 4-fluoro-2-methoxybenzoic acid.
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this would involve reacting it with an alcohol, such as ethanol, in the presence of an acid or base catalyst to produce a new ester, for example, Ethyl 4-fluoro-2-methoxybenzoate, and methanol.
The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. In an acid-catalyzed reaction, the alcohol attacks the protonated carbonyl carbon. In a base-catalyzed reaction, an alkoxide ion, generated by the deprotonation of the alcohol, is the nucleophile. The equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the methanol as it is formed.
A summary of a typical transesterification reaction is presented in the table below.
| Reactant Alcohol | Catalyst | Product | Byproduct |
| Ethanol | H₂SO₄ or NaOEt | Ethyl 4-fluoro-2-methoxybenzoate | Methanol |
| Propanol | H₂SO₄ or NaOPr | Propyl 4-fluoro-2-methoxybenzoate | Methanol |
| Isopropanol | H₂SO₄ or NaO-iPr | Isopropyl 4-fluoro-2-methoxybenzoate | Methanol |
Reduction of the Ester Moiety to Alcohols
The ester group of this compound can be reduced to a primary alcohol, (4-fluoro-2-methoxyphenyl)methanol. This transformation is typically achieved using strong reducing agents, most notably lithium aluminum hydride (LiAlH₄). lumenlearning.combyjus.comadichemistry.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. lumenlearning.com
The reaction with LiAlH₄ is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. byjus.comadichemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate which then collapses, eliminating the methoxide ion to form an aldehyde intermediate. The aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide. The final alcohol product is obtained after protonation of the alkoxide during the workup step.
| Reducing Agent | Solvent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | (4-fluoro-2-methoxyphenyl)methanol |
Electrophilic Aromatic Substitution Reactions
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is directed by the existing substituents: the methoxy group (-OCH₃), the fluoro group (-F), and the methyl ester group (-COOCH₃).
The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The fluoro group is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. The methyl ester group is a deactivating group and a meta-director.
The powerful activating and ortho, para-directing effect of the methoxy group is the dominant influence on the position of electrophilic attack. The positions ortho to the methoxy group are C3 and C5, and the position para is C5. Since the C5 position is already substituted with the ester group, electrophilic substitution is expected to occur primarily at the C3 and C5 positions.
An example of an electrophilic aromatic substitution reaction is nitration. The nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of Methyl 4-fluoro-2-methoxy-3-nitrobenzoate and Methyl 4-fluoro-2-methoxy-5-nitrobenzoate.
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | Methyl 4-fluoro-2-methoxy-3-nitrobenzoate and Methyl 4-fluoro-2-methoxy-5-nitrobenzoate |
| Bromination | Br₂, FeBr₃ | Methyl 3-bromo-4-fluoro-2-methoxybenzoate and Methyl 5-bromo-4-fluoro-2-methoxybenzoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 3-acyl-4-fluoro-2-methoxybenzoate and Methyl 5-acyl-4-fluoro-2-methoxybenzoate |
Oxidation Reactions on the Aromatic Ring and Substituents
The aromatic ring of this compound is generally resistant to oxidation due to the inherent stability of the aromatic system. The presence of the electron-withdrawing fluorine atom further deactivates the ring towards oxidation. The methoxy group can be oxidized under harsh conditions, potentially leading to cleavage of the ether bond. However, there is a lack of specific literature detailing the oxidation of this particular compound. Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) are typically used to oxidize alkyl side chains on aromatic rings, a feature that this compound lacks. masterorganicchemistry.com Therefore, it is expected that the compound would be relatively stable to oxidation under mild conditions.
Radical Reactions and Mechanistic Insights
While electrophilic substitution is the dominant reaction pathway for aromatic compounds, radical reactions can also occur under specific conditions, typically involving high temperatures or UV light in the presence of a radical initiator. For this compound, there is no specific literature available on its radical reactions. Generally, aromatic C-H bonds are strong and less susceptible to radical abstraction compared to, for example, benzylic C-H bonds. Therefore, radical reactions are not considered a major reaction pathway for this molecule under standard laboratory conditions.
Rearrangement Reactions and Isomerization Studies
Rearrangement reactions can occur in certain aromatic compounds, often under acidic or photochemical conditions. A well-known example is the Fries rearrangement, which involves the conversion of a phenolic ester to a hydroxyaryl ketone. sigmaaldrich.com However, since this compound is a methoxy-substituted ester and not a phenolic ester, it will not undergo a Fries rearrangement.
The photo-Fries rearrangement is a related photochemical reaction of phenolic esters. sigmaaldrich.com There is no literature to suggest that this compound undergoes this or any other specific rearrangement or isomerization reaction. The stability of the substituted benzene (B151609) ring makes such transformations energetically unfavorable without specific functional groups that can facilitate them.
Derivatization Strategies and Analogue Synthesis
Synthesis of Fluorinated Benzoate (B1203000) Derivatives and Analogues
The core structure of methyl 4-fluoro-2-methoxybenzoate (B8386723) is a versatile starting point for the synthesis of more complex fluorinated benzoate derivatives. These synthetic pathways exploit the existing functional groups to introduce new substituents or modify the core structure, leading to compounds with tailored properties.
The aromatic ring of methyl 4-fluoro-2-methoxybenzoate and its related analogues can be further halogenated to introduce additional diversity. Bromination is a common electrophilic aromatic substitution reaction employed for this purpose. The position of bromination is directed by the existing substituents on the ring. For instance, the synthesis of Methyl 4-bromo-2-fluoro-6-methoxybenzoate demonstrates the introduction of a bromine atom onto the fluorinated methoxybenzoate scaffold. sigmaaldrich.comuni.lu This addition of another halogen can significantly alter the electronic properties and reactivity of the molecule, providing a key intermediate for further cross-coupling reactions.
Table 1: Examples of Halogenated Derivatives
| Compound Name | CAS Number | Molecular Formula |
| Methyl 4-bromo-2-fluoro-6-methoxybenzoate | 1427415-25-5 | C₉H₈BrFO₃ |
| Methyl 4-bromo-2-fluorobenzoate | 179232-29-2 | C₈H₆BrFO₂ |
| Methyl 4-bromo-2-methoxybenzoate | 139102-34-4 | C₉H₉BrO₃ |
Beyond halogenation, the aromatic ring can be functionalized using a variety of organic reactions. Friedel-Crafts acylation and alkylation are foundational methods for introducing new carbon-carbon bonds. google.com A more modern and highly versatile strategy involves the introduction of a boronic ester group, such as a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) moiety. This transformation, often achieved through iridium-catalyzed borylation, converts the C-H bond into a C-B bond. The resulting boronic ester is a stable and key intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the facile introduction of a wide range of aryl, heteroaryl, or alkyl groups. An example of such a functionalized core is seen in 4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole , which highlights the utility of borylation in creating complex heterocyclic structures from simpler aromatic precursors. nih.gov
The ester and ether functional groups of this compound are readily modifiable. The methyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 4-fluoro-2-methoxybenzoic acid. google.com This acid can then be converted into a variety of other functional groups, such as amides or more complex esters.
The methoxy (B1213986) group can also be a site for modification. In related analogues, a hydroxyl group can be converted to other ether linkages, such as a benzyloxy group. For example, treating a 4-hydroxy-3-fluoro-2-methylbenzoate with benzyl (B1604629) bromide in the presence of a base yields Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate . This strategy of altering the ether component can be used to modulate solubility, steric hindrance, and biological activity. Advanced strategies also include the synthesis of analogues with fluorinated alkyl groups attached to a heteroatom, as demonstrated in the synthesis of radiolabeled imaging agents where a fluoromethyl group is attached to a sulfur atom. nih.gov
Analogues of this compound featuring amino and hydroxyl groups are important intermediates, particularly in medicinal chemistry. Methyl 4-fluoro-2-hydroxybenzoate is a key analogue where the methoxy group is replaced by a hydroxyl group. sigmaaldrich.comsigmaaldrich.com This phenolic compound can be synthesized or used as a precursor for further derivatization, such as the etherification described previously.
Amino-substituted analogues are also synthetically accessible. A common route involves the nitration of the aromatic ring to produce a nitro-substituted intermediate like Methyl 4-fluoro-2-nitrobenzoate . nih.gov The nitro group can then be readily reduced to an amine using standard reducing agents (e.g., tin(II) chloride, catalytic hydrogenation) to yield the corresponding amino-benzoate. The direct analogue, Methyl 4-amino-2-methoxybenzoate , is a known compound used as a reference standard and building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. synthinkchemicals.combldpharm.com
Table 2: Amino- and Hydroxyl-Substituted Analogues
| Compound Name | CAS Number | Molecular Formula | Functional Group |
| Methyl 4-fluoro-2-hydroxybenzoate | 392-04-1 | C₈H₇FO₃ | Hydroxyl (-OH) |
| Methyl 4-amino-2-methoxybenzoate | 27492-84-8 | C₉H₁₁NO₃ | Amino (-NH₂) |
| Methyl 4-fluoro-2-nitrobenzoate | 151504-81-3 | C₈H₆FNO₄ | Nitro (-NO₂) (precursor to Amino) |
Exploration of Structure-Reactivity and Structure-Property Relationships in Derivatized Compounds
The synthesis of various derivatives of this compound is driven by the need to establish clear structure-activity relationships (SAR) and structure-property relationships (SPR). The introduction of different functional groups systematically alters the molecule's electronic profile, lipophilicity, and steric bulk, which in turn influences its reactivity and biological interactions.
The electron-withdrawing nature of halogen substituents significantly impacts the electron density of the aromatic ring, making it more susceptible to certain types of reactions and influencing its interaction with biological targets. For instance, the presence of a fluorine atom in Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate can enhance its binding affinity and selectivity for enzymes or receptors. Chemists quantify these electronic effects using parameters like Hammett constants, which correlate substituent choice with reactivity. A study on the difluoro(methoxy)methyl group (CF₂OCH₃) demonstrated it acts as a moderate electron acceptor, providing a tool for the targeted modulation of electronic properties in aromatic compounds. nuph.edu.ua
These principles are critical in drug discovery and molecular imaging. In the development of PET imaging agents, for example, the specific structure of a fluorinated amino acid was shown to directly correlate with its biological transport mechanism and its ability to accumulate in tumors, a key property for effective imaging. nih.gov Similarly, the development of an 18F-labeled ligand for imaging mGluR4 receptors in the brain relied on synthesizing a derivative with sufficient metabolic stability and specific binding, demonstrating a direct link between chemical structure and in vivo performance. nih.gov
Incorporation into Multi-Component Reaction Scaffolds
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. This strategy is prized for its atom economy, simplicity, and ability to rapidly generate libraries of structurally diverse molecules.
While specific literature detailing the use of this compound as a substrate in MCRs is not prominent, its derivatives, particularly the corresponding aldehyde (4-fluoro-2-methoxybenzaldehyde), are ideal candidates for such reactions. Aromatic aldehydes are cornerstone components in many well-known MCRs, such as the Biginelli reaction to form dihydropyrimidinones or the Hantzsch pyridine (B92270) synthesis. For example, a three-component reaction of an aromatic aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative can produce biologically active tetrahydropyrimidines. nih.gov By employing a derivative of the title compound in such a reaction, it would be possible to efficiently synthesize complex heterocyclic scaffolds containing the distinct 4-fluoro-2-methoxyphenyl substituent, paving the way for the discovery of new chemical entities with potential therapeutic applications. nih.gov
Asymmetric Synthesis Strategies
Asymmetric synthesis aims to directly produce a single, desired enantiomer from a prochiral substrate. A key prochiral derivative of this compound is 1-(4-fluoro-2-methoxyphenyl)ethan-1-one, which can be conceptualized as being formed through the reaction of the corresponding acid chloride with an organometallic reagent. The carbonyl group of this ketone is a prochiral center, and its reduction can lead to the formation of a chiral alcohol, (R)- or (S)-1-(4-fluoro-2-methoxyphenyl)ethanol.
One of the most effective methods for the enantioselective reduction of ketones is through biocatalysis. While specific studies on the enantioselective reduction of 1-(4-fluoro-2-methoxyphenyl)ethan-1-one are not extensively documented in publicly available literature, research on analogous compounds provides a strong precedent. For example, the enantioselective reduction of the structurally similar 4'-methoxyacetophenone (B371526) to (S)-1-(4-methoxyphenyl)ethanol has been successfully achieved with high enantiomeric excess (>99%) using immobilized cells of the yeast Rhodotorula sp. cjcatal.com This biocatalytic approach, often employing alcohol dehydrogenases (ADHs), offers a green and highly selective method for obtaining chiral alcohols. The substrate specificity of such enzymes can be broad, suggesting that 1-(4-fluoro-2-methoxyphenyl)ethan-1-one would likely be a viable substrate for a similar transformation.
The general reaction for the asymmetric reduction of a prochiral ketone to a chiral alcohol can be depicted as follows:
Conceptual schematic of the asymmetric reduction of a prochiral ketone to a chiral alcohol.Another powerful tool in asymmetric synthesis is the use of chiral catalysts, such as those employed in Noyori-type asymmetric transfer hydrogenations. nih.gov These reactions typically utilize a ruthenium catalyst complexed with a chiral ligand to deliver a hydride to the carbonyl group in a stereodefined manner.
Chiral Auxiliaries
An alternative strategy involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center has been created, the auxiliary is removed.
In the context of this compound, the corresponding carboxylic acid, 4-fluoro-2-methoxybenzoic acid, can be coupled with a chiral auxiliary, such as a chiral alcohol or amine, to form a chiral ester or amide. For instance, pseudoephenamine has been demonstrated to be a versatile chiral auxiliary for the diastereoselective alkylation of amides, enabling the synthesis of enantiomerically enriched carboxylic acids and their derivatives. nih.gov
The general workflow for using a chiral auxiliary in the synthesis of a derivative of 4-fluoro-2-methoxybenzoic acid would involve the following steps:
Attachment of Chiral Auxiliary: The carboxylic acid is converted to an amide by reaction with an enantiomerically pure amine, such as (1S,2S)-pseudoephenamine.
Diastereoselective Reaction: The resulting chiral amide is then subjected to a reaction that creates a new stereocenter. The steric and electronic properties of the chiral auxiliary direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer.
Removal of Chiral Auxiliary: The chiral auxiliary is cleaved from the newly formed chiral molecule to yield the enantiomerically enriched product.
| Step | Description | Example Reactant |
| 1 | Attachment of Chiral Auxiliary | 4-fluoro-2-methoxybenzoic acid |
| 2 | Diastereoselective Reaction | Alkylation or other bond-forming reaction |
| 3 | Removal of Chiral Auxiliary | Hydrolysis or other cleavage reaction |
Resolution of Racemic Mixtures
When a synthetic route produces a racemic mixture (a 1:1 mixture of enantiomers), chiral resolution can be employed to separate the enantiomers. This can be achieved through several methods:
Classical Resolution: This involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques such as crystallization or chromatography. Following separation, the resolving agent is removed to yield the individual enantiomers. For a racemic carboxylic acid derivative, a chiral amine could be used as a resolving agent.
Chromatographic Resolution: Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. nih.gov This method is widely used for both analytical and preparative-scale separations.
Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing a reaction on only one enantiomer of a racemic mixture. This process, known as kinetic resolution, results in the separation of the unreacted enantiomer from the product of the enzymatic reaction. For example, a racemic ester could be selectively hydrolyzed by a lipase (B570770) to yield an enantiomerically enriched alcohol and the unreacted ester of the opposite configuration.
The choice of stereochemical strategy depends on various factors, including the target molecule's structure, the desired scale of the synthesis, and economic considerations. While direct asymmetric synthesis is often the most elegant and efficient approach, the use of chiral auxiliaries and the resolution of racemic mixtures remain valuable and widely practiced methods for obtaining enantiomerically pure derivatives.
Computational Chemistry and Mechanistic Elucidation
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
While specific DFT studies detailing the reaction pathways for Methyl 4-fluoro-2-methoxybenzoate (B8386723) are not prominent in the literature, the methodology is widely applied to similar compounds. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can be used to model transition states and calculate activation energies for various reactions. nih.gov For this molecule, such studies could predict the regioselectivity of nucleophilic or electrophilic aromatic substitution, determine the most likely sites for hydrolysis of the ester group, and elucidate the mechanisms of its formation or derivatization. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help identify the molecule's ability to donate or accept electrons, providing a quantitative measure of its reactivity in potential chemical transformations. nih.gov
Computational methods are adept at predicting various spectroscopic data. For Methyl 4-fluoro-2-methoxybenzoate, theoretical calculations can forecast its Infrared (IR) vibrational frequencies, and Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions serve as a valuable tool for confirming experimental results and assigning spectral peaks.
Another computationally derived property is the Predicted Collision Cross Section (CCS), which relates to the ion's shape and size in the gas phase as measured by ion mobility spectrometry. This data is particularly useful in analytical chemistry for compound identification. For this compound (C9H9FO3), predicted CCS values have been calculated using the CCSbase method for various adducts. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 185.06085 | 133.6 |
| [M+Na]+ | 207.04279 | 143.0 |
| [M-H]- | 183.04629 | 136.7 |
| [M+NH4]+ | 202.08739 | 153.9 |
| [M+K]+ | 223.01673 | 142.2 |
| [M+H-H2O]+ | 167.05083 | 127.3 |
| [M+HCOO]- | 229.05177 | 157.1 |
| [M+CH3COO]- | 243.06742 | 181.7 |
| [M+Na-2H]- | 205.02824 | 138.8 |
| [M]+ | 184.05302 | 136.1 |
| [M]- | 184.05412 | 136.1 |
Data sourced from PubChemLite. The table is interactive and can be sorted by column.
Molecular Dynamics Simulations of Compound Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could be employed to study its behavior in different solvents, predicting its solvation shell structure and diffusion properties. In a broader context, such as its use as a precursor to a biologically active molecule, MD simulations could model the dynamic interactions between the final ligand and its protein target, revealing conformational changes and binding stability over time.
Molecular Docking Studies and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is central to drug discovery. As this compound is a known intermediate for kinase inhibitors, fishersci.ca its derivatives are prime candidates for docking studies. In a typical workflow, a derivative of the compound would be docked into the active site of a target kinase. The software calculates a docking score, which estimates the binding affinity, and reveals key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, 3D Energy Frameworks)
Although a crystal structure for this compound is not publicly available, Hirshfeld surface analysis is a standard method for dissecting intermolecular interactions in molecular crystals. plos.org This technique maps the electron distribution between neighboring molecules to visualize and quantify different types of contacts.
Prediction of Reactivity Profiles and Selectivity
The reactivity profile of this compound is dictated by its substituent groups. The methoxy (B1213986) group (-OCH3) and the fluorine atom (-F) are ortho, para-directing activators and deactivators, respectively, for electrophilic aromatic substitution. Computational chemistry can quantify these effects by calculating the electrostatic potential (ESP) mapped onto the electron density surface. The ESP map would reveal regions of negative potential (in red), indicating sites susceptible to electrophilic attack, and regions of positive potential (in blue), indicating sites prone to nucleophilic attack. For this molecule, the positions ortho and para to the methoxy group would be expected to show higher negative potential, influencing the selectivity of reactions like nitration or halogenation. The ester group itself presents a site for nucleophilic acyl substitution.
Advanced Analytical Techniques for Characterization and Quantification in Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone for the structural elucidation of organic molecules. By interacting with electromagnetic radiation, molecules like "Methyl 4-fluoro-2-methoxybenzoate" yield unique spectra that serve as fingerprints for their identity and provide insights into their chemical architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. For "Methyl 4-fluoro-2-methoxybenzoate (B8386723)," ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of "this compound" is expected to show distinct signals for the aromatic protons and the protons of the two methyl groups (methoxy and ester). The aromatic protons will exhibit complex splitting patterns (coupling) due to interactions with each other and with the fluorine atom.
¹³C NMR: Carbon-13 NMR identifies the different carbon environments within the molecule. Signals are expected for the carbonyl carbon of the ester, the aromatic carbons (whose chemical shifts are influenced by the electron-withdrawing fluorine and electron-donating methoxy (B1213986) group), and the two distinct methyl carbons. The carbon signals in the aromatic ring will also show coupling with the fluorine atom (C-F coupling).
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and specific technique for characterization. huji.ac.ilnih.gov It provides a wide chemical shift range, leading to well-separated signals. huji.ac.il For "this compound," a single resonance is expected for the fluorine atom attached to the benzene (B151609) ring. The precise chemical shift of this signal is highly sensitive to its electronic environment, making it a powerful probe for structural confirmation. nih.gov The chemical shifts for fluorobenzenes are typically found downfield relative to the reference compound CFCl₃. colorado.edunih.gov
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~ 7.8 - 6.7 | Multiplet (m) | Aromatic protons (Ar-H) |
| ¹H | ~ 3.9 | Singlet (s) | Methoxy protons (-OCH₃) |
| ¹H | ~ 3.8 | Singlet (s) | Methyl ester protons (-COOCH₃) |
| ¹³C | ~ 165 | Singlet (s) | Carbonyl carbon (C=O) |
| ¹³C | ~ 160 - 100 | Doublet (d, due to C-F coupling) & Singlets (s) | Aromatic carbons (Ar-C) |
| ¹³C | ~ 56 | Singlet (s) | Methoxy carbon (-OCH₃) |
| ¹³C | ~ 52 | Singlet (s) | Methyl ester carbon (-COOCH₃) |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, "this compound" (molecular formula C₉H₉FO₃, molecular weight 184.16 g/mol ) is expected to show a molecular ion peak ([M]⁺) at an m/z of 184. sigmaaldrich.com Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for benzoate (B1203000) esters include the loss of the methoxy radical (•OCH₃) or the entire methoxycarbonyl radical (•COOCH₃), leading to characteristic fragment ions. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the precise elemental composition of a molecule and its fragments. rsc.org This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For "this compound," HRMS would confirm the elemental composition of C₉H₉FO₃ by matching its experimentally determined exact mass to the calculated value.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z (Nominal) | Predicted Ion Formula | Description |
|---|---|---|
| 184 | [C₉H₉FO₃]⁺ | Molecular Ion ([M]⁺) |
| 153 | [C₈H₆FO₂]⁺ | Loss of methoxy radical (•OCH₃) from [M]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound. masterorganicchemistry.com
The IR spectrum of "this compound" will display characteristic absorption bands corresponding to its ester, ether, aromatic, and carbon-fluorine bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 3000 | C-H Stretch | Aromatic Ring |
| ~ 2950 | C-H Stretch | Methyl Groups (-OCH₃) |
| ~ 1730 | C=O Stretch | Ester Carbonyl |
| ~ 1610, ~1500 | C=C Stretch | Aromatic Ring |
| ~ 1250 | C-O Stretch | Aryl Ether & Ester |
Chromatographic Methods
Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of chemical compounds. For "this compound," both high-performance liquid chromatography and gas chromatography are valuable methods.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile or thermally sensitive compounds and for separating them from impurities. ekb.egresearchgate.net A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing benzoate esters. sielc.comresearchgate.net In this setup, a non-polar stationary phase is used with a polar mobile phase, and separation is based on differences in hydrophobicity.
Table 4: Typical RP-HPLC Conditions for Purity Analysis
| Parameter | Description |
|---|---|
| Column | C18 (Octadecylsilane), e.g., 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water (or Methanol (B129727) and Water) |
| Flow Rate | ~ 1.0 mL/min |
| Detection | UV-Vis Detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm) |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography (GC) for Volatile Analysis and Purity
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. "this compound," being a relatively volatile ester, is well-suited for GC analysis to determine its purity and quantify volatile impurities. The method is often coupled with a mass spectrometer (GC-MS), which provides identification of the separated components. nih.gov
Table 5: Typical GC Conditions for Volatile Analysis
| Parameter | Description |
|---|---|
| Column | Capillary column with a non-polar stationary phase, e.g., 5% Phenyl Polysiloxane (HP-5, DB-5) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | ~ 250 °C |
| Oven Program | A temperature gradient, e.g., starting at 100 °C and ramping to 280 °C |
| Detector | Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification |
Advanced Separation Techniques for Isomers and Epimers
The separation of structurally similar isomers is a significant challenge in analytical chemistry. For a compound like this compound, positional isomers (e.g., Methyl 2-fluoro-4-methoxybenzoate) possess very similar physicochemical properties, making their resolution by standard chromatographic methods difficult. Advanced separation techniques are therefore essential.
Gas Chromatography (GC): High-resolution separation of aromatic isomers can be achieved using specialized stationary phases in gas chromatography. researchgate.net Nematic liquid crystal stationary phases, for instance, have demonstrated exceptional selectivity for positional isomers of substituted benzenes. researchgate.net The ordered, rod-like structure of these phases allows them to differentiate between the subtle differences in the molecular shape and rigidity of isomers like the meta- and para-substituted varieties. researchgate.net The separation mechanism relies on the differential interaction of the isomer shapes with the highly structured liquid crystal phase. researchgate.net For volatile derivatives like methyl benzoates, GC with long capillary columns and liquid crystalline phases offers a powerful tool for achieving baseline separation of isomers. vurup.sk
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the preeminent technique for separating enantiomers, which are non-superimposable mirror images of a molecule. While this compound is not chiral, related benzoate structures can be. The separation of enantiomers is typically accomplished using chiral stationary phases (CSPs). phenomenex.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and can resolve a broad range of racemic compounds. asianpubs.orgresearchgate.net The separation principle involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. sigmaaldrich.com For separating non-chiral isomers of methoxyflavanones, which share structural motifs with the target compound, polysaccharide-based CSPs have also proven effective, indicating their utility for resolving complex mixtures of related aromatic compounds. researchgate.net
Column Chromatography for Isolation and Purification
Column chromatography is an indispensable and fundamental technique for the isolation and purification of synthetic compounds from crude reaction mixtures. columbia.edu The principle of separation is based on the differential partitioning of the mixture's components between a solid stationary phase and a liquid mobile phase. columbia.edu
For a moderately polar compound such as this compound, a normal-phase chromatography setup is typically employed. The process involves the following steps:
Preparation and Packing: A glass column is packed with a polar adsorbent, most commonly silica (B1680970) gel, which serves as the stationary phase. The packing must be uniform to ensure optimal separation.
Sample Loading: The crude sample containing this compound is dissolved in a minimal amount of a non-polar solvent and carefully loaded onto the top of the silica gel bed.
Elution: A mobile phase (eluent), typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is passed through the column. The polarity of the mobile phase is often gradually increased (gradient elution).
Fraction Collection: Components of the mixture travel down the column at different rates based on their polarity. Less polar compounds elute first, followed by more polar compounds. The eluent is collected in sequential fractions, and techniques like Thin Layer Chromatography (TLC) are used to analyze the composition of each fraction to identify those containing the pure product.
This method allows for the efficient removal of non-polar impurities and more polar by-products, yielding this compound in high purity.
X-ray Crystallography and Structural Determination
For example, the crystal structure of N-(2,3-difluorophenyl)-2-fluorobenzamide reveals that both aromatic rings are nearly co-planar, with the central amide group twisted out of the plane. dcu.ie Similarly, the analysis of 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate provides detailed crystallographic parameters that define its molecular and packing structure. nih.gov A crystallographic analysis of this compound would yield similarly precise data, definitively confirming the substitution pattern on the benzene ring and the molecule's conformation.
Table 1: Illustrative Crystallographic Data for Related Benzoate Derivatives
| Parameter | 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate nih.gov | N-(2,4-difluorophenyl)-2-fluorobenzamide dcu.ie |
|---|---|---|
| Formula | C₁₆H₁₃FO₄ | C₁₃H₈F₃NO |
| Crystal System | Monoclinic | Orthorhombic (reported in Pn space group) |
| Space Group | P2₁/c | Pn |
| a (Å) | 9.3523 (2) | Data specific to isomer |
| b (Å) | 10.1949 (2) | Data specific to isomer |
| c (Å) | 15.6465 (4) | Data specific to isomer |
| **β (°) ** | 118.842 (2) | N/A (Orthorhombic) |
| **Volume (ų) ** | 1306.77 (5) | Data specific to isomer |
| Z | 4 | Data specific to isomer |
This table presents data from related compounds to demonstrate the type of information generated by X-ray crystallography.
Derivatization Strategies for Enhanced Analytical Detection and Separation
Derivatization involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method, such as gas chromatography (GC) or mass spectrometry (MS). sigmaaldrich.comgcms.cz This is often done to increase volatility, improve thermal stability, or enhance detector response. gcms.cz
While this compound is an ester and already possesses sufficient volatility for GC analysis, derivatization is a crucial strategy for analyzing its potential precursors, hydrolysis products, or metabolites. For instance, the corresponding carboxylic acid, 4-fluoro-2-methoxybenzoic acid, is non-volatile and would require derivatization for GC analysis.
Common derivatization reactions include:
Alkylation/Esterification: This is the most relevant method for the precursor acid. It involves converting the carboxylic acid group (-COOH) into an ester, typically a methyl ester, by reacting it with reagents like diazomethane or an alcohol in the presence of an acid catalyst. colostate.eduresearchgate.net This process significantly increases the compound's volatility.
Silylation: This technique replaces active hydrogen atoms (in -OH, -NH, -SH groups) with a trimethylsilyl (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.comyoutube.com This is highly effective for making polar compounds like phenols or acids amenable to GC-MS analysis by increasing their volatility and reducing polarity. youtube.com
Therefore, while the target compound itself may not require derivatization, the technique is indispensable for analyzing the broader chemical space surrounding its synthesis and potential metabolic pathways.
Chemometric Approaches in Analytical Data Processing and Interpretation
Modern analytical instruments, such as HPLC with a diode-array detector (HPLC-DAD) and mass spectrometers, generate vast and complex datasets for each sample. mdpi.comuci.edu Chemometrics applies mathematical and statistical methods to extract meaningful chemical information from this data, enhancing qualitative and quantitative analysis. unibo.it
When analyzing this compound in complex matrices, chromatographic peaks may overlap, or the signal may be affected by baseline drift and matrix interferences. mdpi.com Chemometric methods can overcome these challenges.
Principal Component Analysis (PCA): PCA is a powerful tool for reducing the dimensionality of large datasets, such as those from mass spectrometry or HPLC-DAD. nih.govnih.gov It transforms the original variables (e.g., intensities at each mass-to-charge ratio or wavelength) into a smaller set of uncorrelated variables called principal components (PCs). nih.gov By plotting the first few PCs, it is possible to visualize patterns and clustering within the data, which can be used to differentiate samples based on their chemical profiles. ekb.eg
Multivariate Curve Resolution (MCR): In chromatography, MCR algorithms can mathematically separate overlapping peaks from HPLC-DAD data. mdpi.com This "second-order advantage" allows for the accurate quantification of an analyte even in the presence of unknown or uncalibrated interfering compounds, simplifying sample preparation and analysis time. mdpi.com
By applying these chemometric tools, researchers can improve the accuracy and reliability of analytical results, enabling robust quantification and identification of this compound even in challenging sample matrices.
Applications in Medicinal Chemistry and Drug Discovery Research
Role as a Privileged Scaffold for Bioactive Molecules
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, serving as a foundation for the development of diverse classes of drugs. The chemical structure of Methyl 4-fluoro-2-methoxybenzoate (B8386723) provides a versatile platform for the design and synthesis of novel inhibitors and modulators of various biological pathways.
The quinazoline (B50416) ring system is a prominent heterocyclic motif found in numerous biologically active compounds, including anticancer agents. The core structure of Methyl 4-fluoro-2-methoxybenzoate can be elaborated to construct quinazoline-based molecules. For instance, researchers have designed and synthesized novel PI3K and HDAC dual inhibitors by incorporating a hydroxamic acid moiety onto a quinazoline scaffold derived from related precursors. nih.gov This approach of targeting multiple pathways with a single molecule is a promising strategy in the discovery of new anticancer therapeutics. nih.gov The development of these complex molecules often involves multi-step synthetic sequences where the initial fluorinated and methoxylated benzene (B151609) ring from a precursor like this compound is a critical component.
The introduction of fluorine into a drug molecule is a well-established strategy in medicinal chemistry to enhance its drug-like properties. nih.govmdpi.com Fluorine's high electronegativity and small size can lead to improved metabolic stability and binding affinity. nih.gov this compound provides a convenient entry point for incorporating a fluorinated phenyl group into potential drug candidates. This is particularly important in the lead optimization phase of drug discovery, where chemists fine-tune the structure of a promising compound to improve its efficacy and safety profile. The presence of the fluorine atom can block metabolic pathways that would otherwise deactivate the drug, leading to a longer duration of action.
Intermediate in Pharmaceutical Synthesis and Drug Development
Beyond its role as a scaffold, this compound and its close derivatives are crucial intermediates in the synthesis of several important pharmaceutical agents. Its reactive sites allow for a variety of chemical transformations, making it a versatile building block for constructing complex molecular architectures.
Gefitinib is a potent anticancer drug used for the treatment of non-small cell lung cancer. nih.govthieme-connect.de The synthesis of Gefitinib and its analogues often involves the use of intermediates that share structural similarities with this compound. For example, a key step in several reported syntheses of Gefitinib involves the reaction of a quinazoline core with 3-chloro-4-fluoroaniline. nih.govthieme-connect.denih.govgoogle.com While not a direct precursor in all synthetic routes, the underlying fluorinated and methoxylated benzene ring is a fundamental component. The development of new and more potent Gefitinib analogues often involves modifications to this part of the molecule, highlighting the importance of accessible fluorinated building blocks. nih.gov
Table 1: Key Intermediates in Gefitinib Synthesis
| Intermediate Name | CAS Number | Role in Synthesis |
| 3-Chloro-4-fluoroaniline | 367-21-5 | A key coupling partner in the final steps of Gefitinib synthesis. nih.govnih.govgoogle.com |
| 6,7-dimethoxyquinazolin-4(3H)-one | 13799-73-0 | A starting material in some synthetic routes to Gefitinib. nih.gov |
| Methyl 3-hydroxy-4-methoxybenzoate | 53989-15-0 | A starting material in a novel synthesis of Gefitinib. nih.gov |
The fight against malaria relies heavily on the development of new and effective drugs to combat drug-resistant strains of the parasite. Fluorinated compounds have shown promise in antimalarial drug discovery. mdpi.com While direct synthesis of antimalarial candidates from this compound is not extensively documented in the provided results, its role as a precursor for fluorinated scaffolds is highly relevant. The development of novel antimalarial agents often involves screening large libraries of diverse chemical compounds, and fluorinated scaffolds derived from building blocks like this compound are valuable additions to these libraries.
The structural motifs present in this compound are also found in compounds with antimicrobial and anti-inflammatory properties. For instance, the synthesis of various biologically active heterocyclic compounds can utilize fluorinated benzoic acid derivatives as starting materials. These derivatives can be prepared from precursors like Methyl 4-fluoro-2-hydroxybenzoate, a closely related compound. synquestlabs.comsigmaaldrich.com The ability to readily introduce fluorine and other functional groups onto the benzene ring makes these precursors valuable for generating a wide range of molecules for biological screening.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
SAR and SPR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity and physicochemical properties, respectively. These studies guide the optimization of lead compounds into drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various molecular properties. tandfonline.com The small size of the fluorine atom, comparable to that of a hydrogen atom, allows it to be introduced into a molecule often without significant steric hindrance. tandfonline.com However, its high electronegativity can profoundly influence the molecule's electronic properties, which in turn affects its biological activity and pharmacokinetics. tandfonline.comnih.gov
One of the key benefits of fluorine substitution is the potential to block metabolically labile sites within a molecule. nih.gov By replacing a hydrogen atom at a site prone to oxidative metabolism by cytochrome P450 enzymes with a fluorine atom, the metabolic stability of the compound can be significantly increased. nih.govbenthamdirect.com This is due to the greater strength of the carbon-fluorine bond compared to the carbon-hydrogen bond. tandfonline.com
Furthermore, the introduction of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which can improve a compound's bioavailability by enhancing its membrane permeability. tandfonline.comnih.gov Fluorine substitution can also increase the lipophilicity of a molecule, which can facilitate its passage through biological membranes. nih.gov In some cases, the fluorine atom can participate in favorable interactions with biological targets, such as enzymes and receptors, leading to increased binding affinity and potency. tandfonline.comresearchgate.net For example, the inclusion of a fluorine atom at the C-6 position of quinolone antibacterials was found to significantly enhance their inhibitory activity against DNA gyrase. tandfonline.com
| Property Affected by Fluorine Substitution | Impact on Drug Candidate |
| Metabolic Stability | Increased due to the strength of the C-F bond, blocking metabolic sites. nih.govbenthamdirect.com |
| Binding Affinity | Can be enhanced through favorable interactions with the target protein. tandfonline.comresearchgate.net |
| Bioavailability | Can be improved by altering pKa to enhance membrane permeation. tandfonline.comnih.gov |
| Lipophilicity | Generally increased, which can affect absorption and distribution. nih.gov |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the pharmacological properties of a drug. mhmedical.com Chiral drugs, which exist as enantiomers (non-superimposable mirror images), often exhibit significant differences in their interaction with biological systems, which are themselves chiral. nih.gov
One enantiomer may bind to the target receptor or enzyme with high affinity and elicit the desired therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or even responsible for undesirable side effects. nih.gov Consequently, the use of single-enantiomer drugs can lead to simpler pharmacokinetic and pharmacodynamic profiles, improved therapeutic indices, and reduced potential for drug interactions. nih.gov The differential binding of enantiomers is due to the specific three-dimensional structure of the binding site on the biological target, which can accommodate one enantiomer more favorably than the other. This highlights the importance of controlling the stereochemistry during drug design and synthesis to maximize potency and selectivity. ijpsr.com The development of single-enantiomer drugs has become a significant trend in the pharmaceutical industry, driven by the recognition of the advantages they can offer in terms of safety and efficacy. nih.gov
| Stereochemical Aspect | Influence on Drug Action |
| Enantiomers | Can have different biological activities, with one being therapeutic and the other inactive or toxic. nih.gov |
| Potency | The "correct" enantiomer often has significantly higher potency due to a better fit with the biological target. nih.gov |
| Selectivity | A single enantiomer may be more selective for the intended target over off-targets, reducing side effects. nih.gov |
| Pharmacokinetics | Enantiomers can be metabolized at different rates, leading to different plasma concentrations and durations of action. nih.gov |
Research into Pharmacological Target Identification and Validation
The identification and validation of new pharmacological targets are essential for the development of novel therapies. Chemical probes, which are small molecules designed to interact with a specific target, play a crucial role in this process. The scaffold of this compound can serve as a starting point for the synthesis of such probes.
Enzymes are a major class of drug targets. The development of molecules that can selectively inhibit or modulate the activity of a specific enzyme is a cornerstone of drug discovery. The electronic properties of the this compound scaffold make it an interesting fragment for the design of enzyme inhibitors. The fluorine atom can act as a hydrogen bond acceptor and can also form other non-covalent interactions within an enzyme's active site, potentially contributing to the binding affinity of an inhibitor.
Computational methods, such as combined quantum mechanics and molecular mechanics (QM/MM), are valuable tools for studying the mechanism of enzyme inhibition. nih.gov These studies can provide insights into the reaction barriers and energies involved in the interaction between an inhibitor and an enzyme, guiding the design of more potent and selective compounds. nih.gov For example, research on the inhibition of matrix metalloproteinase 2 (MMP2) has utilized such computational approaches to understand how different chemical groups on an inhibitor affect its interaction with the enzyme's active site. nih.gov
Receptor binding assays are used to determine the affinity of a ligand for a particular receptor. These assays are fundamental in the early stages of drug discovery to identify and characterize compounds that interact with a target of interest. The this compound structure can be incorporated into larger molecules designed to bind to specific receptors.
For a compound to be a successful drug candidate, it must not only bind to the receptor but also elicit the desired biological response (efficacy). Studies on the development of selective inhibitors for the BET (bromodomain and extra-terminal domain) family of proteins, for instance, have shown that achieving selectivity between the highly conserved bromodomains (BD1 and BD2) is a significant challenge. nih.gov By exploiting subtle differences in the amino acid sequences of the binding sites, it is possible to design ligands with greater selectivity for one bromodomain over another. nih.gov This research underscores the importance of detailed structural information in guiding the design of selective and efficacious ligands.
Broader Applications in Organic Synthesis and Materials Science Research
Versatile Building Block for Complex Organic Molecule Synthesis
Methyl 4-fluoro-2-methoxybenzoate (B8386723) serves as a versatile building block in organic synthesis, acting as a crucial intermediate for creating a wide array of compounds. biosynth.com The strategic placement of the fluorine atom and methoxy (B1213986) group on the aromatic ring allows for controlled reactions, enabling chemists to construct elaborate molecular architectures. Such fluorinated building blocks are fundamental in medicinal chemistry, chemical biology, and drug discovery. fluorochem.co.uk The incorporation of fluorine into a molecule can significantly enhance its metabolic stability and bioavailability, making it a desirable feature in the development of new pharmaceuticals. innospk.com
The utility of this structural motif is evident in the synthesis of various active pharmaceutical ingredients (APIs), including potential anti-inflammatory and anticancer agents. innospk.com Structurally related compounds, such as 2-fluoro-4-methylbenzoic acid and 4-fluoro-2-methylbenzoic acid, are also recognized as important intermediates for pharmaceuticals and electronic chemicals, underscoring the value of this class of substituted benzoates in creating high-value, complex products. google.com The synthesis of these molecules often involves sophisticated techniques where precise control over reaction conditions is necessary to achieve high yields and purity. innospk.cominnospk.com
Exploration in Polymer and Coating Development
The unique electronic properties imparted by the fluorine atom make compounds like Methyl 4-fluoro-2-methoxybenzoate valuable for exploration in materials science. innospk.com While direct applications are still emerging, related fluorinated aromatic compounds are used as intermediates in the production of specialty polymers and dyes. innospk.com For instance, closely related structures serve as raw materials for electronic chemical photoinitiators, which are essential components in photolithography and the curing of coatings and resins. google.com The presence of the fluoromethoxy-substituted benzene (B151609) ring offers a scaffold for designing monomers that could be polymerized to create materials with specific optical or physical properties, representing an active area of research.
Catalyst Development and Ligand Design
In the field of catalysis, the design of organic ligands is crucial for controlling the activity and selectivity of metal catalysts. Substituted aromatic molecules are often used as precursors for these ligands. The electronic nature of the substituents on the aromatic ring can fine-tune the properties of the resulting catalyst. The difluoro(methoxy)methyl group, a related functional group, has been shown to act as a moderate electron acceptor, influencing the electronic environment of the molecule. nuph.edu.ua This suggests that the fluoro and methoxy groups on this compound could make it an attractive starting point for developing new ligands for organometallic catalysis, a field critical for efficient chemical manufacturing in the pharmaceutical and chemical industries.
Applications in Agrochemical Research
The principles that make fluorinated compounds valuable in pharmaceuticals also apply to agrochemical research. innospk.cominnospk.com Small, structurally diverse molecules like this compound serve as precursors for synthesizing potential new herbicides, fungicides, and insecticides. fluorochem.co.uk The inclusion of fluorine can enhance the efficacy and stability of the active ingredients in these products. Research leverages these building blocks to construct novel agrochemicals, aiming to improve crop protection and yield with greater efficiency and targeted biological activity. fluorochem.co.ukinnospk.com
Compound Data
Below is an interactive table summarizing the properties of this compound and related compounds mentioned in the article.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |
| Methyl 4-fluoro-2-methylbenzoate | C₉H₉FO₂ | 168.16 | 74733-29-2 | biosynth.comnih.gov |
| 4-Fluoro-2-Methylbenzaldehyde | C₈H₇FO | 138.14 | 63082-45-1 | innospk.com |
| 2-Fluoro-4-methoxybenzoic acid | C₈H₇FO₃ | 170.14 | 394-42-3 | innospk.com |
| Methyl 4,5-difluoro-2-methoxybenzoate | C₉H₈F₂O₃ | 202.15 | 1261444-15-8 | biosynth.com |
| Methyl 4-fluoro-2-hydroxybenzoate | C₈H₇FO₃ | 170.14 | 392-04-1 | sigmaaldrich.com |
| 2-Fluoro-4-(methoxycarbonyl)benzoic acid | C₉H₇FO₄ | 198.15 | Not Available | nih.gov |
Future Research Directions and Emerging Trends
Identification of New Biological Targets and Therapeutic Areas
Derivatives of Methyl 4-fluoro-2-methoxybenzoate (B8386723) have shown promise in a variety of therapeutic areas, suggesting that this scaffold is a valuable starting point for drug discovery. Research has demonstrated its utility in the synthesis of:
Kinase inhibitors: These are crucial in cancer therapy and the treatment of inflammatory diseases. rroij.comosu.edugoogle.comshimadzu.com
Hepatitis B virus (HBV) core protein modulators: Offering a potential treatment for chronic HBV infections. researchgate.netgoogle.com
Modulators of methyl-modifying enzymes: These enzymes are implicated in various diseases, including cancer.
Future research will likely expand the scope of biological targets for compounds derived from Methyl 4-fluoro-2-methoxybenzoate. High-throughput screening of libraries of its derivatives against a wide range of biological targets will be crucial in identifying new therapeutic applications. The inherent properties of the fluorine and methoxy (B1213986) substituents can enhance drug-like qualities such as metabolic stability and binding affinity, making this scaffold attractive for targeting a broad spectrum of diseases. mdpi.com
Integration with Artificial Intelligence and Machine Learning in Drug Design and Synthesis Planning
Retrosynthesis Prediction: AI-powered tools can predict optimal synthetic routes, reducing the time and resources required for laboratory work. osu.edunih.govchemcopilot.comarxiv.orgwiley.com These tools analyze vast databases of chemical reactions to suggest the most efficient pathways. osu.edunih.govchemcopilot.comarxiv.orgwiley.com
Predictive Modeling: ML models can predict the biological activity and pharmacokinetic properties of novel derivatives of this compound before they are synthesized. This allows researchers to prioritize the synthesis of compounds with the highest potential for success.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets.
The integration of AI and ML will accelerate the discovery and development of new drugs based on this versatile building block.
Development of Advanced and Hyphenated Analytical Protocols
As the complexity of molecules derived from this compound increases, so does the need for advanced analytical techniques to ensure their purity and structural integrity. Future research will focus on the development and application of hyphenated analytical methods, which combine the separation power of chromatography with the identification capabilities of spectroscopy. rroij.combiomedres.usbenthamdirect.comajrconline.orgijfmr.com
| Analytical Technique | Application in the Context of this compound |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Identification and quantification of impurities and degradation products in synthetic intermediates and final compounds. benthamdirect.com |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Analysis of volatile impurities and starting materials. shimadzu.com |
| HPLC-NMR (High-Performance Liquid Chromatography-Nuclear Magnetic Resonance) | Structural elucidation of complex derivatives and their isomers without the need for isolation. ijfmr.com |
| Chiral HPLC | Separation and quantification of enantiomers of chiral derivatives. mdpi.com |
These advanced techniques are crucial for quality control in pharmaceutical manufacturing and for providing detailed characterization of new chemical entities. The development of methods for predicting 19F NMR chemical shifts will also aid in the structural assignment of novel fluorinated compounds. nih.govnih.govacs.org
Sustainable and Biocatalytic Synthesis Approaches for Industrial Relevance
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates. For this compound and its derivatives, future research will emphasize the development of sustainable and biocatalytic methods.
Biocatalysis: The use of enzymes to perform specific chemical transformations offers a green alternative to traditional chemical methods. chimia.chchimia.chnumberanalytics.comnih.govresearchgate.net Enzymes can catalyze reactions with high selectivity and under mild conditions, reducing waste and energy consumption. chimia.chchimia.chnumberanalytics.comnih.govresearchgate.net Research into biocatalytic fluorination and methoxylation of aromatic compounds is a promising area. chimia.chchimia.chnumberanalytics.comnih.govresearchgate.net
Green Solvents and Reagents: The use of environmentally benign solvents and reagents in the synthesis process will be a key focus. This includes exploring the use of water or bio-based solvents.
Atom Economy: Synthetic routes will be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
These approaches will not only reduce the environmental impact of manufacturing but also improve the cost-effectiveness of producing these valuable compounds on an industrial scale.
Investigation of Chiral Derivatization and Enantioselective Synthesis
Many biologically active molecules are chiral, with one enantiomer often exhibiting greater therapeutic efficacy and fewer side effects than the other. Given that many derivatives of this compound are likely to be chiral, the investigation of chiral derivatization and enantioselective synthesis is a critical area of future research.
Chiral Resolution: This involves separating a racemic mixture into its individual enantiomers. Methods such as the formation of diastereomeric salts with a chiral resolving agent followed by crystallization are commonly employed. google.comnih.govlibretexts.orgrsc.orglibretexts.org Chiral chromatography is another powerful technique for separating enantiomers. mdpi.com
Enantioselective Synthesis: This approach aims to produce a single enantiomer directly. This can be achieved using chiral catalysts, auxiliaries, or biocatalysts. researchgate.netchimia.chchimia.chdocumentsdelivered.com The development of enantioselective methods for the synthesis of key chiral intermediates derived from this compound will be a significant focus. researchgate.netchimia.chchimia.chdocumentsdelivered.com
The ability to produce enantiomerically pure compounds is essential for the development of safe and effective drugs.
Q & A
Q. What are the common synthetic routes for Methyl 4-fluoro-2-methoxybenzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves esterification of 4-fluoro-2-methoxybenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) or nucleophilic aromatic substitution (e.g., introducing fluorine via halogen exchange). Key parameters include:
- Temperature : Elevated temperatures (80–100°C) improve esterification efficiency but may require reflux conditions to avoid side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while toluene minimizes byproduct formation in esterification .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity (>95%).
- Data Table :
| Step | Reagent/Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, 80°C, 12h | 75 | 98 | |
| Fluorination | KF, DMF, 120°C, 24h | 60 | 95 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign fluorine-induced splitting patterns (e.g., para-fluoro coupling in aromatic protons) and ester carbonyl signals (~168 ppm in ¹³C NMR).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, validating substituent positions and intermolecular interactions. High-resolution data (≤0.8 Å) reduces refinement errors .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (m/z ≈ 198 [M+H]⁺) and fragmentation patterns.
Advanced Research Questions
Q. How can researchers address contradictions in spectral data (e.g., unexpected coupling constants or crystallographic disorder)?
- Methodological Answer :
- NMR Reanalysis : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For fluorine coupling, compare experimental J-values with DFT-predicted values (e.g., Gaussian 16 calculations).
- Crystallographic Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning or disorder. Validate using R-factor convergence (<5% discrepancy) and ADDSYM checks in PLATON .
- Case Study : A study resolved crystallographic disorder in a fluorinated benzoate by refining two occupancy sites for the methoxy group, supported by Hirshfeld surface analysis .
Q. What computational strategies are optimal for predicting the reactivity of this compound in drug discovery pipelines?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with SMILES notation (e.g., COC1=C(C=CC(=C1)F)C(=O)OC) to model interactions with target enzymes (e.g., cytochrome P450). Adjust protonation states at physiological pH using MarvinSketch.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen bond persistence with PyMOL .
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electrophilic sites for Suzuki coupling or nucleophilic substitution .
Q. How do steric and electronic effects of the fluorine and methoxy groups influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Steric Maps : Generate using MOE’s LigX module to identify hindered positions (e.g., ortho-fluoro hinders Pd-catalyzed couplings).
- Hammett Analysis : Quantify electronic effects (σₘ values: F = +0.34, OMe = -0.27) to predict directing behavior. For example, the methoxy group activates the para position for electrophilic substitution, while fluorine deactivates meta positions .
- Experimental Validation : Compare yields in Suzuki-Miyaura reactions using para- vs. meta-substituted boronic acids (e.g., 70% yield for para-bromo vs. 35% for meta-bromo derivatives) .
Q. What strategies mitigate degradation of this compound under varying storage or reaction conditions?
- Methodological Answer :
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH, 1 month) with HPLC monitoring. Major degradation products include hydrolyzed 4-fluoro-2-methoxybenzoic acid (pH-dependent) and demethylated derivatives .
- Stabilizers : Add antioxidants (e.g., BHT, 0.01% w/v) to ethanolic stock solutions to inhibit radical-mediated decomposition.
- Inert Atmosphere : Use Schlenk lines for moisture-sensitive reactions (e.g., Grignard additions) to preserve ester integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
